molecular formula C13H18ClNO3 B1379774 2-(2-Morpholinoethoxy)benzaldehyde hydrochloride CAS No. 1609400-63-6

2-(2-Morpholinoethoxy)benzaldehyde hydrochloride

Cat. No. B1379774
M. Wt: 271.74 g/mol
InChI Key: JPLDNISOZSJXGW-UHFFFAOYSA-N
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Description

“2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 . It is used in various scientific research.


Synthesis Analysis

The synthesis of “2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” involves several steps. One method involves the reaction of 2-hydroxybenzaldehyde with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of “2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” consists of a benzaldehyde group attached to a morpholinoethoxy group .


Physical And Chemical Properties Analysis

“2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” is a solid at room temperature. It has a molecular weight of 271.74 . The compound should be stored under inert gas at 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound plays a role in the synthesis and structure of various organic compounds. For instance, it has been used in the formation of 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, which exhibit calcium channel-blocking activity (Nitta, Takimoto, & Ueda, 1992).

Catalysis in Chemical Reactions

Study of Reactivity and Mechanisms

  • The compound is instrumental in studying the reactivity and mechanism of various organic reactions. It's been used to understand the behavior of 2-morpholinobutadienes in reactions with different dienophiles (Barluenga, Aznar, Cabal, & Valdés, 1990).

Antimicrobial and Antiprotozoal Activities

  • It serves as a precursor in the synthesis of novel compounds with antimicrobial properties. An example is the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which have shown superior antimicrobial activity compared to standard drugs (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Pharmaceutical and Medicinal Chemistry

Analytical Chemistry Applications

  • It has been used in the synthesis of analytical reagents, such as in the study of picolinaldehyde 2-hydroxyanil and its derivatives for metal ion analysis (Otomo & Kodama, 1973).

Kinetic Studies in Organic Reactions

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H320, and H335. Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

The future directions for “2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” are not well-documented in the available literature .

properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;/h1-4,11H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLDNISOZSJXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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